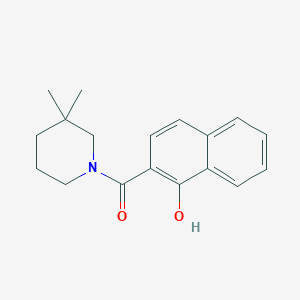
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide (referred to as CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has shown potential in treating autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
CP-690,550 selectively inhibits 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide and its downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. CP-690,550 also inhibits the activation of T cells and B cells by reducing the expression of cytokine receptors on their surface.
Biochemical and physiological effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, while increasing the production of anti-inflammatory cytokines, such as IL-10. CP-690,550 also reduces the proliferation of T cells and B cells, as well as their activation and migration.
实验室实验的优点和局限性
CP-690,550 has several advantages for use in lab experiments. It has high selectivity for 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, which reduces the potential for off-target effects. CP-690,550 also has good oral bioavailability, which makes it suitable for use in animal models. However, CP-690,550 has some limitations, including its short half-life and the potential for immunosuppression, which can increase the risk of infection.
未来方向
There are several future directions for the research on CP-690,550. One potential direction is to investigate its potential in treating other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study the long-term safety and efficacy of CP-690,550 in clinical trials. Additionally, there is a need to develop more selective JAK inhibitors that target specific JAK isoforms, which could reduce the risk of side effects. Finally, there is a need to investigate the potential of CP-690,550 in combination with other immunosuppressive agents, which could improve its therapeutic efficacy.
合成方法
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-cyano-6-methylpyridine with N-methyl-1H-pyrazole-4-carboxaldehyde to form 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with an amine, such as N-methyl-1H-pyrazole-4-carboxamide, to form CP-690,550. The synthesis of CP-690,550 has been optimized to improve its yield and purity.
科学研究应用
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, CP-690,550 reduces the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-17(8-10-6-15-16-7-10)12(18)11-3-2-9(4-13)5-14-11/h2-3,5-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTERELXALOADSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CNN=C1)C(=O)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B7577875.png)
![2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7577880.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7577896.png)
![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)


![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)


![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
